molecular formula C6H12N2S B10837456 [1,5]Thiazocan-(4E)-ylideneamine

[1,5]Thiazocan-(4E)-ylideneamine

Cat. No.: B10837456
M. Wt: 144.24 g/mol
InChI Key: CMKCQRINBMEZKA-UHFFFAOYSA-N
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Description

[1,5]Thiazocan-(4E)-ylideneamine is an eight-membered sulfur-nitrogen heterocyclic compound featuring a thiazocan core (a saturated ring containing sulfur and nitrogen atoms) with an ylideneamine substituent at the 4-position in the E-configuration. The ylideneamine group introduces a conjugated imine system, which may enhance reactivity and interaction with biological targets.

Properties

Molecular Formula

C6H12N2S

Molecular Weight

144.24 g/mol

IUPAC Name

3,4,7,8-tetrahydro-2H-1,5-thiazocin-6-amine

InChI

InChI=1S/C6H12N2S/c7-6-2-5-9-4-1-3-8-6/h1-5H2,(H2,7,8)

InChI Key

CMKCQRINBMEZKA-UHFFFAOYSA-N

Canonical SMILES

C1CN=C(CCSC1)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1,5]Thiazocan-(4E)-ylideneamine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a thioamide with an α,β-unsaturated carbonyl compound in the presence of a base. The reaction proceeds through a Michael addition followed by cyclization to form the thiazocane ring.

Industrial Production Methods: Industrial production of [1,5]Thiazocan-(4E)-ylideneamine may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Techniques such as continuous flow synthesis and automated reaction monitoring are often employed to enhance efficiency and scalability.

Types of Reactions:

    Oxidation: [1,5]Thiazocan-(4E)-ylideneamine can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions can lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction of [1,5]Thiazocan-(4E)-ylideneamine can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or thiols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ylideneamine group can be replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halides, alkoxides, and other nucleophiles.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, thiols.

    Substitution: Various substituted thiazocane derivatives.

Scientific Research Applications

Chemistry: In chemistry, [1,5]Thiazocan-(4E)-ylideneamine is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the formation of diverse chemical entities through various reactions.

Biology: The compound has shown potential in biological applications, particularly as an inhibitor of certain enzymes. For example, it has been studied for its ability to inhibit endothelial nitric oxide synthase, which plays a role in various physiological processes .

Medicine: In medicine, [1,5]Thiazocan-(4E)-ylideneamine is being explored for its potential therapeutic applications. Its ability to modulate enzyme activity makes it a candidate for drug development, particularly in the treatment of diseases involving nitric oxide pathways .

Industry: In the industrial sector, the compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and catalysis.

Mechanism of Action

The mechanism of action of [1,5]Thiazocan-(4E)-ylideneamine involves its interaction with specific molecular targets, such as enzymes. For instance, it inhibits endothelial nitric oxide synthase by binding to the enzyme’s active site, thereby preventing the production of nitric oxide . This inhibition can modulate various physiological processes, including vasodilation and immune response.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following sections compare [1,5]Thiazocan-(4E)-ylideneamine with structurally or functionally related heterocyclic compounds, focusing on synthesis, molecular features, and biological activities.

Structural Analogues

2.1.1 1,4-Benzodioxin-Based Thiadiazole-Fused Heterocycles

These compounds (e.g., 1,3,4-thiadiazole-fused-[1,2,4]-thiadiazole derivatives) feature a benzodioxin moiety fused with two thiadiazole rings. Unlike [1,5]Thiazocan-(4E)-ylideneamine, they are bicyclic and contain oxygen in addition to sulfur and nitrogen. The fused thiadiazole systems enhance planarity and electronic delocalization, which are critical for enzyme inhibition (e.g., α-amylase and α-glucosidase) .

2.1.2 Benzimidazole/Thiadiazole Hybrids

Hybrids like benzimidazole-fused thiadiazoles share the sulfur-nitrogen heterocyclic framework but incorporate a benzimidazole ring. These compounds exhibit broad-spectrum antimicrobial and anticancer activities, attributed to their ability to intercalate DNA or disrupt enzyme function. The absence of a benzodioxin or ylideneamine group differentiates them from [1,5]Thiazocan-(4E)-ylideneamine .

Electronic and Steric Features

  • In contrast, benzodioxin-thiadiazole hybrids benefit from the electron-rich benzodioxin moiety, which stabilizes charge transfer during enzyme binding .
  • Ring Strain : The eight-membered thiazocan ring may exhibit greater conformational flexibility compared to rigid fused thiadiazole systems, affecting binding kinetics.

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